molecular formula C20H32N6O6S B1457902 Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid CAS No. 1461708-20-2

Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid

Cat. No. B1457902
M. Wt: 484.6 g/mol
InChI Key: IMJRZAAHCNNTCI-UHFFFAOYSA-N
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Description

  • Molecular Weight : 484.58 g/mol .

Synthesis Analysis

The synthesis of this compound involves the reaction of 1-(4-methoxybenzyl)-1-methylguanidine with sulfuric acid. The exact synthetic pathway and conditions may vary, but this reaction yields the desired product .


Molecular Structure Analysis

The molecular structure of Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid consists of a guanidine core modified with a 4-methoxybenzyl group. The sulfuric acid moiety is associated with the guanidine base. The compound’s structure plays a crucial role in its biological activity .


Chemical Reactions Analysis

  • Complexation Reactions : Formation of coordination complexes .

Physical And Chemical Properties Analysis

  • Toxicity : Safety data indicates warnings related to ingestion, skin contact, and inhalation. Precautionary measures should be taken .

Safety And Hazards

  • Precautionary Statements : Follow safety guidelines, avoid direct contact, and handle with care .

Future Directions

  • Mechanistic Studies : Understand its interactions at the molecular level .

properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-1-methylguanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H15N3O.H2O4S/c2*1-13(10(11)12)7-8-3-5-9(14-2)6-4-8;1-5(2,3)4/h2*3-6H,7H2,1-2H3,(H3,11,12);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJRZAAHCNNTCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)C(=N)N.CN(CC1=CC=C(C=C1)OC)C(=N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(1-[(4-methoxyphenyl)methyl]-1-methylguanidine), sulfuric acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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